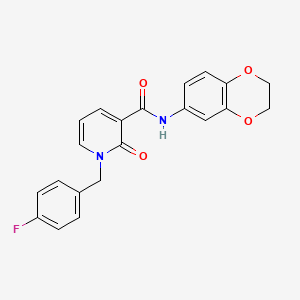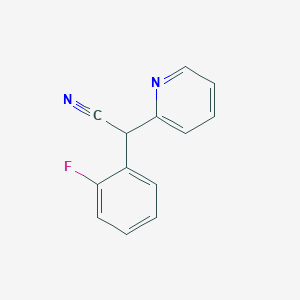![molecular formula C20H20N2O3 B2802554 3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-81-4](/img/structure/B2802554.png)
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a complex organic molecule that contains a benzamide moiety and a quinolinone moiety . Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are known to have a wide range of biological activities . Quinolinones, on the other hand, are a type of heterocyclic compound that contain a benzene ring fused to a pyridone ring . They are also known to exhibit various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a benzamide moiety attached to a quinolinone moiety via an ethyl linker . The 3-methoxy group would be attached to the benzene ring of the benzamide, and the 7-methyl-2-oxo group would be on the quinolinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling/melting points .Applications De Recherche Scientifique
PI3K Inhibitors and Anticancer Agents
A study by Shao et al. (2014) discussed the development of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors and anticancer agents. The research synthesized compounds showing potent antiproliferative activities in vitro against various human cancer cell lines. Specifically, one compound demonstrated significant inhibitory activity against PI3K/AKT/mTOR pathways and tumor growth in a U-87 MG xenograft model, suggesting these compounds, similar in structure to "3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide," have considerable potential as anticancer agents (Shao et al., 2014).
Novel ALK5 Inhibitors and Anti-fibrotic Drugs
Research by Kim et al. (2008) on 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130) explored its pharmacokinetics, metabolism, and potential as a novel ALK5 inhibitor with applications in suppressing renal and hepatic fibrosis and exerting anti-metastatic effects on breast cancer models. This study underscores the relevance of quinolinone derivatives in developing therapeutic agents targeting fibrotic diseases and cancer metastasis, highlighting a similar application scope for "3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" (Kim et al., 2008).
Antimicrobial Agents
A study on the synthesis and biological evaluation of quinoxaline derivatives bearing an amide moiety by Mohsen et al. (2014) aimed to develop new compounds with antimicrobial activity. This research effort to synthesize novel benzamide derivatives with potential antimicrobial properties signifies the broader application of "3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide" in combating microbial infections (Mohsen et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-6-7-14-11-16(20(24)22-18(14)10-13)8-9-21-19(23)15-4-3-5-17(12-15)25-2/h3-7,10-12H,8-9H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOCADKBWZGISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine](/img/structure/B2802471.png)
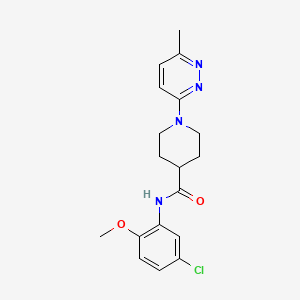
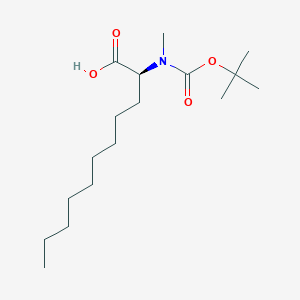
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2802478.png)
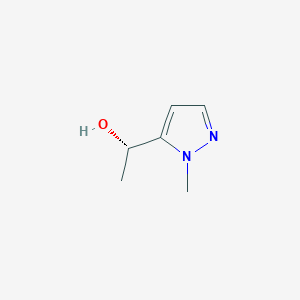
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B2802485.png)
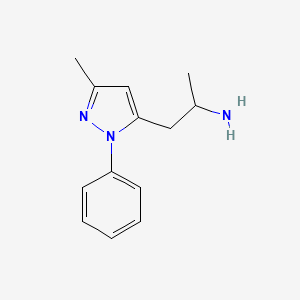
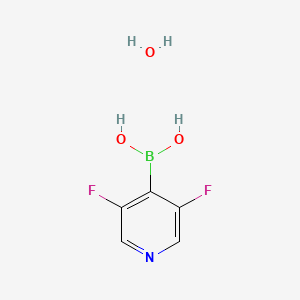
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2802489.png)
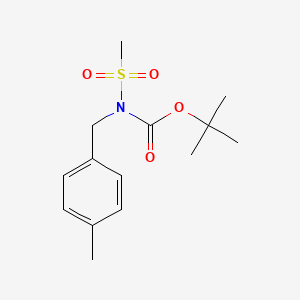
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![1-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2802492.png)
